4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine
Description
Properties
Molecular Formula |
C8H14N2O2Si |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
(4-methoxypyrimidin-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C8H14N2O2Si/c1-11-7-5-6-9-8(10-7)12-13(2,3)4/h5-6H,1-4H3 |
InChI Key |
PALVUDMDPMZNNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine typically involves the reaction of 4-methoxypyrimidine with a trimethylsilylating agent such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
The compound exhibits notable biological activity, particularly in targeting specific enzymatic pathways associated with cancer and inflammatory diseases. Research has shown that pyrimidine derivatives, including 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine, can act as modulators of the Prostaglandin E2 receptors EP2 and EP4. These receptors are implicated in various cancers and inflammatory conditions.
Cancer Treatment
Studies indicate that compounds similar to this compound can be used to modulate immune responses in tumors. They have been shown to reactivate the immune system against various cancers, including melanoma, lung cancer, and gastrointestinal cancers . The ability to act as dual antagonists of EP2 and EP4 receptors positions these compounds as promising candidates for cancer therapies that enhance the efficacy of existing treatments such as chemotherapy and immunotherapy .
Pharmacological Potential
The pharmacological profile of this compound suggests its utility in developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity against specific targets.
Tyrosine Kinase Inhibition
Recent research has highlighted the potential of pyrimidine derivatives as inhibitors of tyrosine kinases involved in solid tumors. For instance, compounds with substituents at specific positions have demonstrated high inhibitory activity against ZAP-70 and SYK kinases, which are crucial in lymphoma and other malignancies . This underscores the importance of structural diversity in enhancing the biological activity of pyrimidine derivatives.
Synthesis and Modification
The synthesis of this compound involves strategic modifications that can lead to a wide array of derivatives with varied biological activities. Techniques such as Sonogashira coupling allow for the introduction of diverse functional groups at different positions on the pyrimidine ring . This flexibility is essential for optimizing the pharmacological properties of these compounds.
Case Studies and Research Findings
Several case studies have documented the effectiveness of pyrimidine derivatives in preclinical settings:
- Study on Immune Modulation : A study demonstrated that dual antagonists targeting EP2 and EP4 effectively reduced tumor growth by enhancing immune response mechanisms .
- Tyrosine Kinase Activity : Another investigation found that specific modifications at the C4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones resulted in compounds with over 90% inhibition rates against ZAP-70, indicating their potential as therapeutic agents in hematological malignancies .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
- Synonyms: 2,4-Bis(trimethylsilyl)cytosine, O,N-Bis(trimethylsilyl)cytosine
- CAS Number : 10457-14-4
- Molecular Formula : C₁₀H₂₀N₂O₂Si₂
- Molecular Weight : 256.449 g/mol
Structural Features :
The compound features a pyrimidine ring with a methoxy group at position 4 and a trimethylsilyl (TMS) ether at position 2. The TMS groups enhance stability and lipophilicity, making it useful in nucleoside synthesis and protective group chemistry .
Structural Analogues
5-Methyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- CAS : 7288-28-0
- Molecular Formula : C₁₁H₂₂N₂O₂Si₂
- Applications : Used in metabolic studies; detected in metabolomics datasets .
5-Ethyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine
- CAS : 31167-05-2
- Molecular Formula : C₁₂H₂₄N₂O₂Si₂
- Key Difference : Ethyl substitution at position 5 enhances hydrophobic interactions, impacting solubility in organic solvents.
Bis(trimethylsilyl)cytosine
- CAS : 18037-10-0
- Molecular Formula : C₁₀H₂₀N₃O₂Si₂
- Key Difference : Cytosine base instead of methoxy-pyrimidine; used in nucleic acid chemistry for base pairing studies .
4-Methoxy-2-(tributylstannyl)pyrimidine
- CAS: Not explicitly listed
- Key Difference : Tributylstannyl group replaces TMS, offering distinct reactivity in Stille couplings but with higher toxicity .
Functional Analogues
2-Methoxy-4-methylpyrimidine
- CAS : 14001-60-6
- Molecular Formula : C₆H₈N₂O
- Key Difference : Lacks silyl groups; methyl and methoxy substituents simplify synthesis but reduce thermal stability .
4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- CAS: Not explicitly listed
- Key Difference : Triflate group enhances leaving-group ability in electrophilic substitutions, useful in Suzuki-Miyaura couplings .
Data Table: Structural and Physicochemical Comparison
Biological Activity
4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine is a pyrimidine derivative with potential applications in medicinal chemistry. This compound is notable for its unique structural features that may influence its biological activity, particularly in the context of drug design and development. The following sections will explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N2O2Si |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound may function as a kinase inhibitor, altering signaling pathways involved in cell proliferation and survival. The trimethylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Pyrimidine derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance, structural modifications can lead to enhanced inhibition of EGFR (epidermal growth factor receptor) tyrosine kinases, which are critical in cancer progression .
- Antimicrobial Properties : Some pyrimidine derivatives demonstrate activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential as an antibiotic agent or adjuvant therapy when combined with existing antibiotics .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Case Studies
Several studies highlight the importance of pyrimidine derivatives in drug development:
- Study on Antitumor Activity : A recent study evaluated the antitumor effects of pyrido[2,3-d]pyrimidines, revealing that certain modifications significantly enhanced cytotoxicity against lung cancer cell lines (A549 and NCI-H1975). These findings suggest a promising avenue for developing new anticancer agents based on pyrimidine scaffolds .
- Antimicrobial Study : Research focused on the interaction of pyrimidine derivatives with MRSA indicated that modifications could enhance susceptibility to β-lactam antibiotics. This highlights the potential for this compound as a lead compound for further optimization in antibiotic therapy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves silylation of a hydroxylated pyrimidine precursor. For example, trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) can be used under anhydrous conditions with a base like pyridine or triethylamine. Optimization includes:
- Temperature : Reactions are often conducted at 0–25°C to prevent silyl group hydrolysis.
- Solvent : Use aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to stabilize intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : The methoxy group (δ ~3.8–4.0 ppm) and trimethylsilyl (TMS) protons (δ ~0.1–0.3 ppm) are diagnostic. Coupling patterns confirm pyrimidine ring substitution.
- 13C NMR : The silyloxy carbon appears at δ ~160–170 ppm, while the TMS methyl carbons resonate at δ ~0–5 ppm.
- IR : Strong absorption bands for C-O (methoxy: ~1250 cm⁻¹) and Si-O (silyloxy: ~1000–1100 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of TMS group) .
Q. What storage conditions are recommended to ensure long-term stability of this compound?
- Methodological Answer :
- Moisture Control : Store under inert gas (argon or nitrogen) in sealed, desiccated containers.
- Temperature : Keep at –20°C for prolonged stability; avoid repeated freeze-thaw cycles.
- Light Sensitivity : Use amber vials to prevent photodegradation. Safety data in emphasizes these protocols for silyl ethers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes when using different silylating agents?
- Methodological Answer : Contradictions often arise from reagent reactivity and steric effects. For example:
- HMDS vs. TMSCl : HMDS is milder and less acidic but requires longer reaction times. TMSCl is faster but may require stoichiometric base.
- Byproduct Analysis : Monitor intermediates via TLC or HPLC to identify competing pathways (e.g., over-silylation or hydrolysis).
- Computational Modeling : DFT calculations can predict silyl group stability under varying conditions .
Q. What strategies mitigate hydrolysis of the trimethylsilyl ether group during synthesis or storage?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions in a glovebox or under nitrogen/argon flow.
- Drying Agents : Use molecular sieves or anhydrous magnesium sulfate in reaction mixtures.
- Acid Scavengers : Additives like 2,6-lutidine or DMAP stabilize silyl intermediates.
- Low-Temperature Quenching : Terminate reactions at –78°C to minimize hydrolysis .
Q. How does the pyrimidine ring’s electronic environment influence the reactivity of the trimethylsilyloxy group in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The methoxy group at position 4 activates the silyloxy group at position 2 for nucleophilic substitution by polarizing the C-O bond.
- Steric Hindrance : Substituents on the pyrimidine ring (e.g., methyl groups) may slow down coupling reactions.
- Catalytic Systems : Palladium/copper-mediated couplings (e.g., Suzuki-Miyaura) require careful tuning of ligands (e.g., XPhos) to accommodate electronic effects .
Data Contradiction Analysis
Q. Why do reported yields for silylation of pyrimidine derivatives vary across studies?
- Methodological Answer : Yield discrepancies often result from:
- Purity of Starting Materials : Trace moisture or impurities in precursors reduce efficiency.
- Workup Protocols : Incomplete removal of unreacted silylating agents or bases skews isolated yields.
- Analytical Methods : Variations in quantification (e.g., NMR integration vs. HPLC calibration) affect reported values. Cross-referencing protocols in and highlights these factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
